molecular formula C12H9ClFN B8680560 4-Chloro-4'-fluorobiphenyl-2-amine

4-Chloro-4'-fluorobiphenyl-2-amine

Cat. No.: B8680560
M. Wt: 221.66 g/mol
InChI Key: GWUQTBILEPUDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4'-fluorobiphenyl-2-amine is a biphenyl derivative featuring a chlorine atom at the para position of one phenyl ring, a fluorine atom at the para position of the adjacent ring, and an amino (-NH₂) group at the ortho position relative to the inter-ring bond. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and pharmaceutical research.

Synthesis: The compound can be synthesized via nitration and reduction pathways. For instance, 4-nitro-4'-aminodiphenyl is converted to 4-fluoro-4'-nitrodiphenyl (m.p. 120–121°C), which is reduced to 4-fluoro-4'-aminodiphenyl (m.p. 121°C). Subsequent halogenation yields 4-chloro-4'-fluorodiphenyl (m.p. 87–88°C) .

Properties

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9ClFN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2

InChI Key

GWUQTBILEPUDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)F

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Presumed to be C₁₂H₉ClFN (based on biphenyl backbone with substituents).
  • Melting Point : 87–88°C (for 4-chloro-4'-fluorodiphenyl intermediate) .
  • Applications: Potential use as an intermediate in pharmaceuticals, such as anti-psychotic drug synthesis .

Comparison with Structurally Similar Compounds

4-Chloro-ortho-toluidine (CAS 95-69-2)

Structure: Features a methyl group (-CH₃) at the ortho position and a chlorine atom at the para position on a single benzene ring, with an amino group at the ortho position.

  • Molecular Formula : C₇H₈ClN.
  • Key Differences :
    • Lacks the biphenyl backbone and fluorine substituent.
    • Methyl group introduces steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

4-Chloro-4'-aminodiphenylsulfone

Structure: Contains a sulfone (-SO₂-) bridge between two phenyl rings, with chlorine and amino groups at para positions.

  • Key Differences :
    • Sulfone group enhances thermal stability but reduces reactivity compared to biphenyl amines.
    • Studied for its dissociation behavior, relevant in materials science .

4-Chloro-4'-fluoro-butyrophenone

Structure: A butyrophenone derivative with chlorine and fluorine substituents on aromatic rings.

  • Key Differences :
    • Ketone functional group alters reactivity (e.g., participation in condensation reactions).
    • Used in the synthesis of anti-psychotic drugs via amine formation .

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine

Structure : Combines a benzothiazole moiety with a 4-fluoroaniline group.

  • Key Differences :
    • Benzothiazole ring introduces heterocyclic aromaticity, affecting electronic properties and bioavailability.
    • Applications in organic electronics or agrochemicals .

Comparative Data Table

Compound Molecular Formula CAS Number Melting Point (°C) Key Properties/Applications
4-Chloro-4'-fluorobiphenyl-2-amine C₁₂H₉ClFN Not provided 87–88 Pharmaceutical intermediate
4-Chloro-ortho-toluidine C₇H₈ClN 95-69-2 Not reported Industrial use, potential toxicity
4-Chloro-4'-aminodiphenylsulfone C₁₂H₉ClNO₂S Not provided Not reported High stability, dissociation studies
4-Chloro-4'-fluoro-butyrophenone C₁₀H₉ClFO Not provided Not reported Anti-psychotic drug precursor
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₉FN₂S Not provided Not reported Heterocyclic applications

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (Cl, F) enhance electrophilic substitution resistance but increase acidity of the amino group. Biphenyl vs. Monocyclic: Biphenyl derivatives exhibit extended conjugation, influencing UV absorption and redox properties.

Pharmaceutical Relevance :

  • The chlorine-fluorine-amine triad in this compound may optimize binding affinity in drug-receptor interactions, as seen in anti-psychotic agents .

Synthetic Challenges :

  • Steric hindrance at the ortho position complicates further functionalization compared to para-substituted analogs.

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